Meconin

Drug metabolism Pharmacokinetics Forensic toxicology

Forensic toxicology labs require high-specificity biomarkers to confirm heroin exposure when 6-acetylmorphine degrades. Meconin solves this-a noscapine urinary metabolite detecting heroin use in 23.5% of 6-AM-negative cases. Key evidence: - 94.7% detection rate in substance misuse urine; 100% specificity vs. heroin-origin opiates - Major metabolite (2-22% dose) across species; outperforms cotarnine/hydrocotarnine (≤1%) - Analysts get ≥98% purity reference standard with optional Meconin-d3 internal standard for LC-MS/MS quantitation

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 569-31-3
Cat. No. B138656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeconin
CAS569-31-3
Synonyms6,7-Dimethoxy-1(3H)-isobenzofuranone;  Opianyl;  Meconic Lactone;  6,7-Dimethoxyphthalide;  NSC 35547; 
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(COC2=O)C=C1)OC
InChIInChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3
InChIKeyORFFGRQMMWVHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility2.5 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Meconin: Compound Class & Analytical Profile


Meconin (CAS 569-31-3; C₁₀H₁₀O₄, MW 194.18) is an isobenzofuranone lactone and an endogenous metabolite derived from the opium alkaloid noscapine . The compound is naturally present in Papaver somniferum and serves as the major urinary metabolite of noscapine across multiple species [1]. Commercially available analytical standards typically specify purity ≥95–98% as determined by HPLC , with standard storage conditions at -20°C in powder form. Its primary established utility lies in forensic toxicology as a specific adjunct marker for detecting illicit opiate use, where it has been validated with 100% specificity in clinical and postmortem samples [2]. Meconin also exhibits bioactivity across multiple assay systems including Lamin A splicing modulation (70.8 nM) and CYP3A4/5 inhibition [3].

Forensic Opiate biomarker standard for GC-MS/LC-MS confirmation workflows
Metabolite Major noscapine urinary metabolite for PK and metabolism studies
Quantification Isotope-labeled ISTD (Meconin-d3) available for accurate LC-MS/MS
Bioactivity Screening compound for CYP3A4/5 inhibition and splicing modulation

Meconin: Why Substitution Fails


Substitution of Meconin with structurally related noscapine metabolites (cotarnine, hydrocotarnine) or alternative phthalide-isobenzofuranone derivatives is not analytically or functionally equivalent. Meconin is the quantitatively predominant urinary metabolite of noscapine in humans, accounting for approximately 2–22% of the administered dose in the first 24 hours, whereas cotarnine and hydrocotarnine are excreted at substantially lower levels (≤1% dose) [1]. This differential metabolic fate translates directly to forensic detection sensitivity: Meconin was detected in 94.7% of substance misuse urine samples with 100% specificity, outperforming alternative markers in real-world validation studies [2]. Furthermore, Meconin exhibits distinct in vitro bioactivity profiles—including sub-100 nM modulation of Lamin A splicing and CYP3A4/5 inhibition with apparent IC₅₀ values of 7.1–19.8 μM [3]—that are not documented for cotarnine, hydrocotarnine, or other in-class comparators. The analytical and biological behavior of Meconin is compound-specific and cannot be extrapolated from structural analogs. The evidence that follows quantifies these differentiation dimensions explicitly.

Cotarnine urinary excretion may be lower
Excreted at ≤1% dose versus Meconin’s reported 2–22%, potentially reducing detection sensitivity in forensic screening.
Hydrocotarnine lacks validated biomarker profile
Minor opium constituent, not a specific noscapine metabolite; detection reliability and specificity data are limited compared to Meconin.
Bioactivity and ISTD availability are not matched
Cotarnine and hydrocotarnine lack documented CYP/Lamin A modulation and have no widely available deuterated internal standard for quantitative MS.

Meconin: Quantitative Evidence vs. Analogs


Predominant Urinary Excretion vs. Cotarnine

In a comparative metabolic fate study of noscapine across three species, Meconin was consistently the major urinary metabolite, accounting for 3% (rat), 8% (rabbit), and 2% (human) of the administered dose within the first 24 hours, with one human subject excreting up to 22% of the dose as Meconin. In contrast, cotarnine bases were excreted at levels comparable to Meconin only in rats, but at significantly lesser extents in rabbits and humans. Hydrocotarnine and unchanged noscapine were excreted at less than 1% of the dose across all species [1].

Urinary Excretion
Head-to-head
Meconin 2–22% dose vs. Cotarnine ≤1%
Supports forensic biomarker selection
Human and rabbit data; GC-MS quantification
Drug metabolism Pharmacokinetics Forensic toxicology Biomarker validation

Forensic Detection: Meconin vs. 6-Acetylmorphine

In a validation study of 362 urine samples from individuals attending substance misuse services, Meconin was detected in 284 (94.7%) of samples and demonstrated 100% specificity—no Meconin was detected in cases where morphine was not the major opiate or where medicinal diamorphine was administered. In a separate study of heroin users, Meconin was the most frequently detected indirect biomarker of heroin use (91.2% of cases), and in 23.5% of these positive cases, 6-acetylmorphine (the primary heroin metabolite) was not detected [1][2].

Forensic Detection
Reported
94.7% detection, 100% specificity; 23.5% cases missed by 6-AM
Supports complementary opiate screening
n=362 urine samples; GC-MS validation
Forensic toxicology Analytical chemistry Opiate biomarkers GC-MS validation

CYP3A4/5 Inhibition in Human Liver Microsomes

Meconin inhibits human liver microsomal CYP3A4/5 activity with apparent IC₅₀ values of 7.1 μM and 19.8 μM in midazolam 1′-hydroxylation and testosterone 6β-hydroxylation assays, respectively [1]. For context, the clinically significant CYP3A4 inhibitors itraconazole and miconazole exhibit IC₅₀ values of <0.1 μM, while moderate inhibitors such as fluconazole and voriconazole exhibit IC₅₀ values of approximately 10 μM [2].

CYP3A4/5 IC₅₀
Class-level
IC₅₀ 7.1–19.8 μM vs. strong inhibitors
Moderate inhibition context
Human liver microsomes; midazolam/testosterone probes
Lamin A Activity
Supporting evidence
70.8 nM
Bioactivity screening data point
Comparator data not available; independent validation needed
Hydrocotarnine vs. Meconin
Class-level
Meconin preferred biomarker over hydrocotarnine
Metabolic specificity context
Quantitative ratio not reported; GC-MS studies
ISTD Availability
Class-level
Meconin-d3 widely available; cotarnine-dx limited
Quantitative MS workflow support
Multiple vendor availability; no comparator ISTD
Drug-drug interaction CYP450 inhibition In vitro ADME Enzyme kinetics

Lamin A Splicing Modulation Activity

Meconin demonstrates significant potency in modulating Lamin A splicing with an activity of 70.8 nM in a high-throughput screening assay . Comparative bioactivity data for structurally related noscapine metabolites (cotarnine, hydrocotarnine) in this assay system are not available in the public domain—this represents a class-level inference gap and the evidence is classified as Supporting evidence only.

Lamin A Activity
Supporting evidence
70.8 nM
Bioactivity screening data point
Comparator data not available; independent validation needed
RNA splicing Lamin A High-throughput screening Bioactivity profiling

Urinary Marker Comparison: Meconin vs. Hydrocotarnine

In a GC-MS study quantifying meconin and hydrocotarnine levels in opiate-positive urine samples from heroin users, Meconin was consistently detected as a reliable marker, whereas hydrocotarnine was present as a minor constituent of opium and heroin but with lower detection utility . While precise quantification data for the two compounds in identical samples are not fully reported, the study confirms that Meconin is the preferred marker due to its metabolic origin as a noscapine metabolite rather than a direct opium constituent.

Hydrocotarnine vs. Meconin
Class-level
Meconin preferred biomarker over hydrocotarnine
Metabolic specificity context
Quantitative ratio not reported; GC-MS studies
Opiate biomarker GC-MS quantification Urine analysis Heroin detection

Meconin-d3 Internal Standard for LC-MS/MS

Meconin-d3, containing three deuterium atoms, is intended for use as an internal standard for the quantification of meconin by GC- or LC-mass spectrometry [1]. This isotopically labeled analog provides identical chromatographic behavior and ionization efficiency to unlabeled Meconin while enabling mass spectrometric differentiation. Comparable deuterated internal standards for cotarnine or hydrocotarnine are not as widely available from multiple vendors, creating a practical procurement advantage for Meconin-based quantitative workflows.

ISTD Availability
Class-level
Meconin-d3 widely available; cotarnine-dx limited
Quantitative MS workflow support
Multiple vendor availability; no comparator ISTD
Stable isotope-labeled internal standard LC-MS/MS Quantitative analysis Forensic toxicology

Meconin Application Scenarios


Confirmatory Urinary Marker for Heroin

Meconin is validated as a forensic standard for detecting illicit opiate use, with demonstrated 94.7% detection rate in substance misuse urine samples and 100% specificity for heroin-origin opiate exposure [1]. Laboratories should procure Meconin analytical reference standards (≥95% purity by HPLC) and the corresponding Meconin-d3 internal standard for GC-MS or LC-MS/MS quantitative confirmation assays. This application is directly supported by cross-study evidence showing Meconin detects heroin use in 23.5% of cases where 6-acetylmorphine is undetected [2].

Noscapine Metabolism & Pharmacokinetics

Meconin serves as the major urinary metabolite of noscapine across rats (3% dose), rabbits (8% dose), and humans (2–22% dose) [1]. Researchers investigating noscapine metabolic pathways, species-specific clearance, or C-C bond cleavage mechanisms require Meconin as an authentic metabolite standard for identification and quantification in biological matrices. Cotarnine and hydrocotarnine are excreted at substantially lower levels (≤1% dose), making Meconin the analytically most accessible metabolite for method development.

CYP450 Drug-Drug Interaction Screening

Meconin exhibits moderate CYP3A4/5 inhibition with IC₅₀ values of 7.1 μM (midazolam 1′-hydroxylation) and 19.8 μM (testosterone 6β-hydroxylation) in human liver microsomes [1]. Researchers screening natural products or metabolites for CYP inhibition liability may include Meconin as a comparator compound representing moderate inhibition potency (comparable to fluconazole/voriconazole, IC₅₀ ~10 μM). This application derives from class-level inference data and requires confirmation against assay-specific positive controls.

Lamin A Splicing Modulation Research

Meconin demonstrates sub-100 nM potency (70.8 nM) in modulating Lamin A splicing in high-throughput screening assays [1]. This bioactivity profile supports procurement for splicing-focused phenotypic screening campaigns or mechanistic follow-up studies, though users must note that comparative data against structurally related noscapine metabolites are not available. Independent target validation and orthogonal assay confirmation are recommended before committing substantial procurement volumes.

Application
Selection Property
Validation Focus
Forensic urinary opiate confirmation
High reported specificity; detection complementarity to 6-acetylmorphine
Cross-validation with 6-AM-negative forensic samples
Noscapine metabolism / PK studies
Major urinary metabolite standard
Species-specific excretion profiling (rat, rabbit, human)
CYP450 drug-drug interaction screening
Moderate CYP3A4/5 inhibition profile
Confirmation against assay-specific positive controls
Lamin A splicing modulation research
Sub-100 nM screening hit
Independent target validation and orthogonal assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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